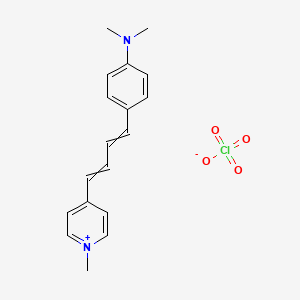

Pyridine 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H21ClN2O4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]aniline;perchlorate |

InChI |

InChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

NLMFYNOPYRGQDW-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine (C₅H₄ClN) is a halogenated aromatic heterocycle that serves as a pivotal intermediate in the synthesis of a wide array of commercially significant compounds.[1] Its utility spans the pharmaceutical, agrochemical, and industrial sectors. In the pharmaceutical industry, it is a key building block for antihistamines, such as chlorphenamine and pheniramine, and antiarrhythmic drugs like disopyramide.[1][2] Its derivatives are also integral to the production of fungicides and insecticides, including pyrithione and pyripropoxyfen.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-chloropyridine, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of 2-chloropyridine are crucial for its handling, reaction optimization, and environmental fate assessment. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClN | [3] |

| Molecular Weight | 113.54 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [3] |

| Melting Point | -46 °C | [3] |

| Boiling Point | 170 °C | [3] |

| Density | 1.205 g/cm³ at 15 °C | [3] |

| Refractive Index | 1.5320 at 20 °C | [3] |

| Vapor Pressure | 2.18 mmHg at 25 °C | [3] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | 20,000 mg/L at 25 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.22 | [3] |

Acidity

| Property | Value | Reference(s) |

| pKa (conjugate acid) | 0.49 | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of 2-chloropyridine.

Melting Point Determination

The melting point of 2-chloropyridine, being below ambient temperature, is technically a freezing point determination.

Methodology:

-

Sample Preparation: A small, dry sample of 2-chloropyridine is placed in a capillary tube.

-

Apparatus: A cryostat or a specialized low-temperature melting point apparatus is used.

-

Procedure: The sample is cooled at a controlled rate. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For a pure compound, this range should be narrow. A controlled, slow warming cycle can then be used to observe the melting transition from solid to liquid, with the temperature range of this transition being the melting point.[4]

Boiling Point Determination

Methodology:

-

Apparatus: A distillation apparatus or a Thiele tube can be used.[5]

-

Procedure (Distillation):

-

A sample of 2-chloropyridine is placed in a distillation flask with boiling chips.

-

The flask is heated, and the temperature is monitored with a thermometer placed in the vapor path.

-

The boiling point is the temperature at which the vapor temperature stabilizes during distillation.[5]

-

-

Procedure (Thiele Tube):

-

A small amount of 2-chloropyridine is placed in a small test tube, and an inverted capillary tube is added.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.[5]

-

Density Measurement

Methodology:

-

Apparatus: A pycnometer or a digital density meter is used.

-

Procedure (Pycnometer):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with 2-chloropyridine, and the weight is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the 2-chloropyridine by its volume.

-

Solubility Determination

Methodology:

-

Apparatus: A temperature-controlled shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of 2-chloropyridine is added to a known volume of the solvent (e.g., water).

-

The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.

-

The solution is centrifuged to separate the undissolved solute.

-

The concentration of 2-chloropyridine in the supernatant is determined using a suitable analytical method.

-

pKa Determination

The pKa of the conjugate acid of 2-chloropyridine can be determined using potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

-

Apparatus: A pH meter and a burette.

-

Procedure:

-

A solution of 2-chloropyridine in water is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is the pH at the half-equivalence point.

-

Methodology (NMR Spectroscopy):

-

Apparatus: An NMR spectrometer.

-

Procedure:

-

A solution of 2-chloropyridine is prepared in D₂O.

-

The pH of the solution is adjusted, and ¹H NMR spectra are acquired at various pH values.

-

The chemical shifts of the aromatic protons will change with the degree of protonation.

-

The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[6][7]

-

logP Determination (Shake-Flask Method)

Methodology:

-

Apparatus: A separatory funnel, a shaker, and an analytical instrument for quantification.

-

Procedure:

-

A known amount of 2-chloropyridine is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The n-octanol and water phases are separated.

-

The concentration of 2-chloropyridine in each phase is determined.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Vapor Pressure Measurement

Methodology (Dynamic Method):

-

Apparatus: A device for measuring the boiling point at different pressures.

-

Procedure:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of hydrogen atoms. The spectrum of 2-chloropyridine will show characteristic signals for the four aromatic protons.[10][11]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

The IR spectrum of 2-chloropyridine will exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bond vibrations.[3][12][13]

UV-Vis Spectroscopy:

-

The UV-Vis spectrum of 2-chloropyridine in a suitable solvent (e.g., ethanol) will show absorption bands in the ultraviolet region, corresponding to electronic transitions within the aromatic ring.[14][15]

Synthesis of 2-Chloropyridine

Several methods are employed for the synthesis of 2-chloropyridine, with the choice of method often depending on the desired scale and purity.

Direct Chlorination of Pyridine

This method involves the reaction of pyridine with chlorine gas at high temperatures. While direct, this method can lead to the formation of polychlorinated byproducts, such as 2,6-dichloropyridine.[2][16]

From Pyridine-N-oxide

A more selective method involves the chlorination of pyridine-N-oxide. This two-step process first involves the oxidation of pyridine to pyridine-N-oxide, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[2][17] This method generally provides higher yields and better selectivity for the 2-chloro isomer.

The following diagram illustrates a general workflow for the synthesis of 2-chloropyridine from pyridine-N-oxide.

Caption: Synthesis workflow for 2-chloropyridine from pyridine-N-oxide.

Safety and Handling

2-Chloropyridine is a toxic and hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 2-chloropyridine, along with generalized experimental protocols for their determination. Understanding these properties is fundamental for the safe and effective use of this important chemical intermediate in research and industrial applications. The provided synthesis workflow offers a visual representation of a common and selective method for its preparation. As a key precursor in numerous high-value products, a thorough knowledge of 2-chloropyridine's characteristics is indispensable for chemists and researchers in the field.

References

- 1. chempanda.com [chempanda.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 7. mdpi.com [mdpi.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Chloropyridine(109-09-1) IR Spectrum [m.chemicalbook.com]

- 13. Pyridine, 2-chloro- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine, 2-chloro- [webbook.nist.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

A Comprehensive Spectroscopic Analysis of 2-Cyanopyridine: A Technical Guide

Introduction

2-Cyanopyridine, also known as picolinonitrile, is a pivotal organic compound featuring a pyridine ring substituted at the 2-position with a nitrile group. Its unique electronic properties and the reactivity of both the pyridine and cyano functionalities make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. A thorough understanding of its structural and electronic characteristics is paramount for its application in research and development. This guide provides an in-depth analysis of 2-cyanopyridine using various spectroscopic techniques, complete with experimental protocols, quantitative data, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of 2-cyanopyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation : A solution is prepared by dissolving approximately 10-20 mg of 2-cyanopyridine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation : Spectra are acquired using a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition (¹H NMR) : A standard proton experiment is run with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Data Acquisition (¹³C NMR) : A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~200-220 ppm.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the internal standard (TMS).

Quantitative NMR Data

The chemical shifts for 2-cyanopyridine are highly dependent on the solvent used. Below is a summary of reported data.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | CDCl₃[1][2] | CCl₄[1][3] |

| H6 | 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz) | 8.69 |

| H4 | 7.95 (td, J = 7.7, 1.8 Hz) | 7.88 |

| H5 | 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz) | 7.70 |

| H3 | 7.63 (dd, J = 7.7, 1.3 Hz) | 7.55 |

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | CDCl₃[1][2] |

| C2 (ipso-CN) | 133.3 |

| C3 | 128.2 |

| C4 | 137.0 |

| C5 | 126.8 |

| C6 | 151.0 |

| CN (Nitrile) | 117.0 |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of 2-cyanopyridine, providing a fingerprint for identifying its functional groups and overall structure.

Experimental Protocols

-

Infrared (IR) Spectroscopy : The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of 2-cyanopyridine is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded in the mid-IR range (4000-400 cm⁻¹)[4].

-

Raman Spectroscopy : The Raman spectrum is obtained using a Raman spectrometer equipped with a laser excitation source. The sample can be analyzed neat (as a liquid or solid) in a glass capillary or vial. The scattered light is collected and analyzed to generate the spectrum[4].

-

Surface-Enhanced Raman Scattering (SERS) : To enhance the weak Raman signal, SERS can be employed. This involves adsorbing 2-cyanopyridine onto a roughened metal surface, typically silver or gold nanoparticles. A low concentration of the analyte (e.g., 7.5 x 10⁻⁵ M) is mixed with a colloidal silver solution before spectral acquisition[5].

Quantitative Vibrational Data

The most characteristic vibration is the C≡N stretching mode. Other important bands correspond to the pyridine ring vibrations.

Table 3: Key Vibrational Frequencies (cm⁻¹)

| Assignment | IR Frequency[6] | Normal Raman Frequency[1] | SERS (on Ag Colloid)[5] |

| C-H Stretch | ~3000-3100 | - | - |

| C≡N Stretch | ~2200-2250 | - | - |

| C=C / C=N Ring Stretch | ~1400-1600 | - | - |

| Ring Breathing | - | - | 1002 |

| C-C out-of-plane bend | 726 (IR active only) | Not observed | 778 |

| CN in-plane bend | - | 176 | - |

Note: SERS can induce shifts in peak positions and can make certain Raman-inactive modes become active.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule.

Experimental Protocol

-

Sample Preparation : A dilute solution of 2-cyanopyridine is prepared using a UV-transparent solvent, such as cyclohexane.

-

Data Acquisition : The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.

Quantitative UV-Vis Data

Table 4: Electronic Absorption Data

| Solvent | λmax (nm)[1][7] | Molar Absorptivity (log ε)[7] |

| Cyclohexane | 265 | 3.44 |

An additional shoulder peak is observed at 278 nm[7].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-cyanopyridine, confirming its elemental composition.

Experimental Protocol

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electron Ionization (EI) is a common method for GC-MS, resulting in the molecular ion and various fragments. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which typically show the protonated molecule [M+H]⁺.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Quantitative Mass Spectrometry Data

Table 5: Mass Spectrometry Data

| Technique | Ion | m/z | Notes |

| EI-MS | [M]⁺ | 104 | Molecular ion, often the most intense peak[1][8]. |

| ESI-MS | [M+H]⁺ | 105 | Protonated molecule, common in LC-MS[7]. |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like 2-cyanopyridine.

References

- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pyridinecarbonitrile [webbook.nist.gov]

Synthesis and Characterization of 2-Pyridyl Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 2-pyridyl ligands, a class of compounds with significant applications in catalysis, materials science, and pharmaceutical development. Their unique electronic properties and ability to coordinate with a wide range of metal ions make them versatile building blocks in modern chemistry.

Synthesis of 2-Pyridyl Ligands

The construction of 2-pyridyl ligands can be achieved through various synthetic methodologies. Among the most powerful and widely employed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of a carbon-carbon bond between a 2-halopyridine and an organoboron reagent, offering a versatile route to a diverse array of substituted 2-pyridyl compounds.[1][2][3][4] Other notable methods include Stille coupling, Negishi coupling, and Ullmann-type reactions.[2]

Suzuki-Miyaura Cross-Coupling: A General Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 2,2'-Bipyridine via Reductive Homocoupling

This protocol describes the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine to form 2,2'-bipyridine-5,5'-dicarbonitrile.

Materials:

-

2-bromo-5-cyanopyridine

-

Nickel(II) chloride hexahydrate

-

Triphenylphosphine

-

Zinc dust

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine nickel(II) chloride hexahydrate (0.1 eq), triphenylphosphine (0.2 eq), and zinc dust (1.5 eq).

-

Add anhydrous DMF to the flask and stir the mixture at room temperature for 15 minutes.

-

Add 2-bromo-5-cyanopyridine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine-5,5'-dicarbonitrile.

Characterization of 2-Pyridyl Ligands

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized 2-pyridyl ligands.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of 2-pyridyl ligands. The chemical shifts and coupling constants of the pyridine ring protons and carbons provide valuable information about the substitution pattern and electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the pyridine ring and any functional groups present in the molecule.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |

| 2,2'-Bipyridine | 8.69 (d, 2H), 8.41 (d, 2H), 7.84 (t, 2H), 7.33 (t, 2H) | 156.3, 149.2, 137.0, 123.8, 121.2 | ~3050 (C-H aromatic), ~1580, 1560, 1460, 1425 (C=C, C=N ring stretching) |

| 2,2'-Bipyridine-5,5'-dicarbonitrile | 8.97 (d, 2H), 8.64 (d, 2H), 8.14 (dd, 2H)[5] | 157.0, 152.1, 140.5, 121.7, 116.5, 110.7[5] | ~2239 (C≡N stretching)[5] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For metal complexes of 2-pyridyl ligands, this technique is invaluable for determining the coordination geometry around the metal center.

| Complex | Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** |

| --INVALID-LINK--₂[6] | Pd—N(bipy): ~2.02, Pd—N(CH₃CN): ~2.00 | N(bipy)—Pd—N(bipy): ~81, N(CH₃CN)—Pd—N(CH₃CN): ~92 |

Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a new 2-pyridyl ligand is outlined below.

Caption: General workflow for 2-pyridyl ligand synthesis and characterization.

Conclusion

The synthesis and characterization of 2-pyridyl ligands are fundamental aspects of modern chemical research. The methodologies and analytical techniques described in this guide provide a solid foundation for researchers and professionals working in the fields of organic synthesis, coordination chemistry, and drug discovery. The continued development of novel 2-pyridyl-based structures will undoubtedly lead to further advancements in these and other scientific disciplines.

References

The Inner Workings of Pyridine C-H Functionalization: A Technical Guide for Researchers

Introduction

The pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, the direct functionalization of its carbon-hydrogen (C-H) bonds represents a paramount goal in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms governing pyridine C-H functionalization, with a focus on providing researchers, scientists, and drug development professionals with the detailed insights necessary to harness these powerful transformations.

Core Principles of Pyridine Reactivity

Pyridine's electronic nature, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, dictates its reactivity in C-H functionalization reactions.[4] The C2 and C6 positions are the most electron-deficient and acidic, making them susceptible to deprotonation and reaction with nucleophiles. Conversely, the C3 and C5 positions are the most electron-rich, rendering them more reactive towards electrophiles, although electrophilic aromatic substitution on pyridine is generally sluggish.[4] The C4 position exhibits intermediate reactivity. The lone pair on the nitrogen atom can also coordinate to metal catalysts, which can either facilitate or inhibit C-H activation depending on the specific catalytic system.[5]

C2-Selective C-H Functionalization

The inherent acidity and steric accessibility of the C2-H bond often lead to preferential functionalization at this position.[3][6]

Transition Metal-Catalyzed C2-Arylation and Alkenylation

Palladium catalysis is a workhorse for C2-arylation. One common mechanism involves an electrophilic palladation pathway, particularly with pyridine N-oxides.[7][8] The N-oxide enhances the reactivity of the C2 position and can act as a directing group.

A proposed catalytic cycle for Pd-catalyzed C2-arylation of pyridine N-oxide is as follows:

In some cases, a cooperative catalytic system involving two distinct palladium centers has been proposed, where C-H activation occurs at one metal center and functionalization at another.[9]

Experimental Protocol: Pd-Catalyzed C2-Arylation of Pyridine N-Oxide

A representative protocol for the Pd-catalyzed C2-arylation of pyridine N-oxide with an arylboronic acid would involve the following:

-

Reactants: Pyridine N-oxide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and an oxidant such as Ag₂CO₃ or benzoquinone (1.0-2.0 equiv).

-

Solvent: A polar aprotic solvent like dioxane or DMF.

-

Temperature: Typically heated to 80-120 °C.

-

Procedure: The reactants are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at the specified temperature for a designated time (e.g., 12-24 hours). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Catalyst | Aryl Source | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Aryltrifluoroborate | - | Toluene/H₂O | 100 | 70-95 | [7] |

| Pd(OAc)₂ | Indole | Ag₂CO₃ | Dioxane | 110 | 60-85 | [10] |

C3-Selective C-H Functionalization

Achieving C3 selectivity is more challenging due to the lower reactivity of the C3-H bond.[6] Strategies often involve the use of specialized ligands or directing groups to steer the catalyst to the desired position.

Transition Metal-Catalyzed C3-Arylation

Palladium catalysts, in conjunction with specific ligands like phenanthroline, have been shown to promote C3-arylation.[6] The proposed mechanism involves the coordination of the ligand to the palladium center, which modulates its reactivity and steric environment to favor C-H activation at the C3 position.

Iridium-catalyzed borylation at the C3 position, followed by a Suzuki coupling, provides an alternative route to C3-arylated pyridines.[6]

Experimental Protocol: Pd-Catalyzed C3-Arylation of Pyridine

A general procedure for the Pd-catalyzed C3-arylation of pyridine is as follows:

-

Reactants: Pyridine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5-10 mol%), a ligand such as 1,10-phenanthroline (10-20 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0 equiv).

-

Solvent: A high-boiling point solvent such as dioxane or toluene.

-

Temperature: Typically requires elevated temperatures of 120-150 °C.

-

Procedure: The components are combined in a sealed tube under an inert atmosphere. The reaction is heated with vigorous stirring for 24-48 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 130 | 50-74 | [6] |

| Pd(OAc)₂ | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₂CO₃ | Toluene | 120 | 45-80 | [11] |

C4-Selective C-H Functionalization

Functionalization at the C4 position often requires strategies that either block the more reactive C2/C6 positions or employ reaction conditions that electronically favor attack at the para position.

Minisci-Type Radical Alkylation

The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles.[12] The reaction proceeds through the addition of a nucleophilic radical to the protonated pyridine ring. Protonation of the pyridine nitrogen enhances its electrophilicity and directs the radical addition primarily to the C2 and C4 positions.[13] Steric hindrance around the C2 position can favor C4 selectivity.

Nickel/Lewis Acid Catalyzed C4-Alkylation

A cooperative catalytic system involving a nickel catalyst and a Lewis acid has been developed for the direct C4-alkylation of pyridines with alkenes and alkynes.[10] The Lewis acid is thought to coordinate to the pyridine nitrogen, activating the C4 position towards nucleophilic attack.

Experimental Protocol: Minisci-Type C4-Alkylation

A typical Minisci reaction for C4-alkylation involves:

-

Reactants: Pyridine (1.0 equiv), a carboxylic acid as the radical precursor (2.0-5.0 equiv), AgNO₃ (10-20 mol%), and (NH₄)₂S₂O₈ (2.0-3.0 equiv).

-

Solvent: A mixture of a non-polar solvent and water, often with an acid like H₂SO₄ or TFA to ensure protonation of the pyridine.

-

Temperature: Typically room temperature to 80 °C.

-

Procedure: The pyridine and acid are dissolved in the solvent system. The silver nitrate and ammonium persulfate are then added, and the reaction is stirred for several hours. The reaction is often exothermic. After the reaction is complete, the mixture is basified, extracted with an organic solvent, dried, and purified by chromatography.

| Radical Precursor | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Pivalic Acid | (NH₄)₂S₂O₈/AgNO₃ | CH₂Cl₂/H₂O/H₂SO₄ | RT | 60-80 | [12] |

| Adamantanecarboxylic Acid | (NH₄)₂S₂O₈/AgNO₃ | MeCN/H₂O/TFA | 60 | 70-90 | [14] |

Photoredox and Electrochemical Approaches

Visible-light photoredox catalysis has emerged as a mild and powerful tool for pyridine C-H functionalization.[15][16] These methods often involve the generation of radical intermediates under gentle conditions, which then engage in Minisci-type additions.[17] Similarly, electrochemical methods offer a reagent-free approach to C-H functionalization by controlling the redox potential of the reaction.[18][19] These techniques are particularly promising for their sustainability and potential for novel reactivity.

Conclusion

The direct C-H functionalization of pyridines has witnessed remarkable progress, driven by a deeper understanding of the underlying reaction mechanisms. From transition metal catalysis that leverages ligand design and cooperative effects to radical-based transformations and modern photoredox and electrochemical methods, the synthetic chemist's toolbox for modifying this crucial heterocycle has expanded significantly. A thorough grasp of these core mechanistic principles is essential for the rational design of novel transformations and the efficient synthesis of functionalized pyridines for applications in drug discovery and materials science.

References

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 8. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. researchgate.net [researchgate.net]

- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minisci reaction - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

The Diverse Biological Activities of Pyridine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the core biological activities of pyridine-based compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery.

Anticancer Activity

Pyridine derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.[1][2] Many pyridine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs).[3]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridine-based compounds against various cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Name | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| VEGFR-2 Inhibitors | ||||

| Compound 10 | VEGFR-2 | HepG2 (Liver) | 4.25 | [4] |

| MCF-7 (Breast) | 6.08 | [4] | ||

| Compound 9 | VEGFR-2 | HepG2 (Liver) | 4.68 | [4] |

| MCF-7 (Breast) | 11.06 | [4] | ||

| Compound 8 | VEGFR-2 | HepG2 (Liver) | 4.34 | [4] |

| MCF-7 (Breast) | 10.29 | [4] | ||

| Compound 15 | VEGFR-2 | HepG2 (Liver) | 6.37 | [4] |

| MCF-7 (Breast) | 12.83 | [4] | ||

| Pyridine-urea 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |

| Pyridine-urea 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |

| Other Anticancer Agents | ||||

| Compound 28 | Not specified | MCF-7 (Breast) | 3.42 | [6] |

| A549 (Lung) | 5.97 | [6] | ||

| Pyridine-based dihydrazone 27 | Not specified | Ishikawa (Endometrial) | 8.26 | [6] |

| Spiro-pyridine 7 | EGFR/VEGFR-2 | Caco-2 (Colon) | 7.83 | [7] |

| Imidazo[1,2-a]pyridine IP-5 | Not specified | HCC1937 (Breast) | 45 | [8] |

| Imidazo[1,2-a]pyridine IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [8] |

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyridine-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridine-based compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action are diverse and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid metabolism.[9]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine-based compounds against a range of microbial strains.

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | Candida sp. | 0.25 - 2 | [2] |

| E. coli | 0.5 - 64 | [2] | |||

| S. aureus | 0.5 - 64 | [2] | |||

| Pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - | [2] |

| E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - | [2] | |

| Thiazolidinone derivative 12 | Gram-positive & Gram-negative bacteria | Moderate activity | C. albicans | Moderate activity | [10] |

| Tosyl compound 22 | E. coli | 0.5 mg/mL | - | - | [10] |

| Imidazo[4,5-b]pyridine 2 | B. cereus | 0.07 mg/mL | - | - | [11] |

| 3-(Pyridine-3-yl)-2-Oxazolidinone 9g | S. aureus | 32 - 64 | - | - | [12] |

| 3-(Pyridine-3-yl)-2-Oxazolidinone 21d | S. pneumoniae | - | - | 0.5 (MBIC) | [12] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Pyridine-based compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: The pyridine-based compound is serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Antiviral Activity

Pyridine and its fused heterocyclic derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and coronaviruses.[13] Their mechanisms of action can involve the inhibition of viral enzymes such as reverse transcriptase and protease, or interference with viral entry and replication processes.[13][14]

Quantitative Data for Antiviral Activity

The following table summarizes the antiviral activity of selected pyridine-based compounds, expressed as EC50 (the concentration required to achieve 50% of the maximum effect) or IC50 values.

| Compound ID/Name | Virus | Assay | EC50/IC50 (µM) | Reference |

| Pyridine-N-oxide derivative 44 | Fe-CoV | Cell Culture | 0.3 - 0.9 mg/L | [13] |

| SARS-CoV | Cell Culture | ~17 - 20 mg/L | [13] | |

| Pyridine-N-oxide derivative 45 | Fe-CoV | Cell Culture | 0.3 - 0.9 mg/L | [13] |

| SARS-CoV | Cell Culture | ~17 - 20 mg/L | [13] | |

| Epoxybenzooxocinopyridine 3 | SARS-CoV-2 | Vero E6 cells | IC50: >100, EC50: 17.0 | [3] |

| Epoxybenzooxocinopyridine 4a | SARS-CoV-2 | Vero E6 cells | IC50: >100, EC50: 13.0 | [3] |

| Pyrimidine derivative 1d | Influenza A | Plaque Reduction Assay | EC50: 3.5 | [15] |

| Pyridine derivative 1e | Influenza A | Plaque Reduction Assay | EC50: 7.3 | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating potent inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and nitric oxide (NO) production.

Quantitative Data for Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected pyridine-based compounds.

| Compound ID/Name | Target/Assay | IC50 (µM) | Reference |

| Pyridine 7a | NO production in RAW macrophages | 76.6 | [16] |

| Pyridine 7f | NO production in RAW macrophages | 96.8 | [16] |

| Pyridopyrimidinone IIId | COX-2 Inhibition | 0.67 | [17] |

| Pyridopyrimidinone IIIf | COX-2 Inhibition | 1.02 | [17] |

| Pyridopyrimidinone IIIg | COX-2 Inhibition | 0.85 | [17] |

| Pyridopyrimidinone IIIi | COX-2 Inhibition | 0.91 | [17] |

| Pyridine-3-carboxylic acid 2b | Human RBC hemolysis | 18.41 | [14] |

| Pyridine-3-carboxylic acid 2e | Human RBC hemolysis | 14.06 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Pyridine-based compound

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer

Procedure:

-

Animal Dosing: Rats are divided into groups and administered the pyridine-based compound or vehicle, typically intraperitoneally or orally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control (vehicle) group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. Emerging research suggests that pyridine-based compounds may offer neuroprotection through various mechanisms, including the activation of antioxidant response pathways.

Signaling Pathway: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE), thereby protecting cells from damage. Some pyridine-based compounds have been shown to activate this protective pathway.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Applications of 2-Halopyridines in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Halopyridines are a critical class of building blocks in modern organic synthesis, particularly valued for their versatility in transition metal-catalyzed cross-coupling reactions. The strategic introduction of aryl, alkyl, alkynyl, and amino functionalities at the 2-position of the pyridine ring is a cornerstone in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to functional materials. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the carbon-halogen bond, makes 2-halopyridines excellent substrates for a variety of powerful C-C and C-N bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of 2-halopyridines in several key cross-coupling reactions, offering a practical guide for researchers in both academic and industrial settings.

Core Cross-Coupling Reactions of 2-Halopyridines

The reactivity of 2-halopyridines in cross-coupling reactions is influenced by the nature of the halogen, with the general reactivity trend being I > Br > Cl > F. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Below are detailed discussions and protocols for the most significant cross-coupling reactions involving 2-halopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-arylpyridines. This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

Data Presentation: Suzuki-Miyaura Coupling of 2-Halopyridines

| Entry | 2-Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 3 | 2-Iodopyridine | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 92 |

| 4 | 2-Fluoropyridine | 4-Trifluoromethylphenylboronic acid | NiCl₂(dppp) (10) | - | K₃PO₄ | Dioxane | 120 | 65 |

Experimental Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 113.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.6 mg), and Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of 2-alkynylpyridines. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of 2-Halopyridines

| Entry | 2-Halopyridine | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 |

| 2 | 2-Iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | - | Diisopropylamine | THF | 60 | 90 |

| 3 | 2-Chloropyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Piperidine | Toluene | 110 | 75 |

Experimental Protocol: Synthesis of 2-Amino-3-(phenylethynyl)pyridine via Sonogashira Coupling

-

To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (0.0125 mmol, 4.2 mg), PPh₃ (0.025 mmol, 6.6 mg), and CuI (0.025 mmol, 4.8 mg).

-

Place the flask under a nitrogen atmosphere and add DMF (2.0 mL). Stir for 30 minutes.

-

Add 2-amino-3-bromopyridine (0.5 mmol, 86.5 mg) and phenylacetylene (0.6 mmol, 61.3 mg).

-

Add triethylamine (1 mL) as the base.

-

Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 2-aminopyridines. This reaction is crucial for introducing primary and secondary amines, as well as other nitrogen-containing functionalities, onto the pyridine ring.

Data Presentation: Buchwald-Hartwig Amination of 2-Halopyridines

| Entry | 2-Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 95 (at C2) |

| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Dioxane | 90 | 89 |

| 3 | 2-Fluoropyridine | Benzylamine | Pd(OAc)₂ (5) | Josiphos (10) | K₂CO₃ | Dioxane | 120 (MW) | 78 |

Experimental Protocol: Synthesis of 4-Chloro-N-phenylpyridin-2-amine via Buchwald-Hartwig Amination

-

In a microwave vial, combine 2,4-dichloropyridine (1.0 mmol, 148 mg), aniline (1.2 mmol, 111.7 mg), cesium carbonate (2.0 mmol, 651.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

-

Evacuate and backfill the vial with argon.

-

Add anhydrous toluene (5 mL).

-

Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.

-

Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain the product.

Heck Coupling

The Heck reaction facilitates the coupling of 2-halopyridines with alkenes to form 2-vinylpyridines. This reaction is a powerful tool for the formation of C-C double bonds.

Data Presentation: Heck Coupling of 2-Halopyridines

| Entry | 2-Halopyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 85 |

| 2 | 2-Iodopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 90 |

| 3 | 2-Chloropyridine | Styrene | Pd₂(dba)₃ (2.5) | DavePhos (5) | Cs₂CO₃ | Dioxane | 120 | 70 |

Experimental Protocol: Synthesis of 2-Styrylpyridine via Heck Coupling

-

To a sealed tube, add 2-bromopyridine (1.0 mmol, 158 mg), styrene (1.5 mmol, 156.2 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and triethylamine (2.0 mmol, 202.4 mg).

-

Add anhydrous DMF (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Cool to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify by column chromatography to yield 2-styrylpyridine.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for coupling 2-halopyridines with a variety of organozinc partners.

Data Presentation: Negishi Coupling of 2-Halopyridines

| Entry | 2-Halopyridine | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---| | 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 92 | | 2 | 2-Chloropyridine | Ethylzinc bromide | Ni(acac)₂ (10) | THF/NMP | 80 | 78 | | 3 | 2-Iodopyridine | (4-Fluorophenyl)zinc iodide | PdCl₂(dppf) (3) | DMA | 50 | 88 |

Experimental Protocol: Synthesis of 2-Phenylpyridine via Negishi Coupling

-

Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol in THF), add a solution of zinc chloride (1.1 mmol in THF) at 0 °C. Stir for 30 minutes at room temperature.

-

Coupling Reaction: In a separate flask, add 2-bromopyridine (1.0 mmol, 158 mg) and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) under an argon atmosphere.

-

Add anhydrous THF (5 mL).

-

Add the freshly prepared phenylzinc chloride solution to the flask containing the 2-bromopyridine and catalyst.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-phenylpyridine.

Visualizations

Caption: General experimental workflow for cross-coupling reactions of 2-halopyridines.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: Decision tree for selecting a cross-coupling reaction.

Conclusion

2-Halopyridines are indispensable precursors in the synthesis of complex molecules. The cross-coupling reactions detailed in this document represent a powerful and versatile toolkit for the functionalization of the pyridine scaffold. The choice of the specific reaction and conditions will depend on the desired transformation, the nature of the substituents on both coupling partners, and the required functional group tolerance. The provided protocols and data tables serve as a starting point for the development of robust and efficient synthetic routes towards novel 2-substituted pyridines for applications in drug discovery and materials science.

Application Notes and Protocols for Catalysis Using 2-Substituted Pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-substituted pyridine ligands in various catalytic reactions, offering experimental protocols and performance data to guide researchers in their synthetic endeavors. The versatility of these ligands, stemming from the tunable steric and electronic properties of the pyridine ring, makes them valuable tools in modern catalysis.

Asymmetric Hydrogenation with Chiral Pyridine-Aminophosphine Ligands

Chiral 2-substituted pyridine-aminophosphine ligands have proven highly effective in iridium-catalyzed asymmetric hydrogenation of olefins and imines, yielding products with high enantioselectivity. These ligands create a well-defined chiral environment around the metal center, enabling precise stereochemical control.

Quantitative Data Summary

| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | (E)-1,2-diphenylpropene | L1 | 1 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 98 | [1] |

| 2 | 1-Methyl-3,4-dihydroisoquinoline | L2 | 1 | Toluene | 50 | 30 | 24 | >99 | 96 | [1] |

| 3 | 2-phenyl-3,4-dihydro-2H-benzo[b][2][3]oxazine | L1 | 1 | CH₂Cl₂ | 50 | 25 | 24 | >99 | 99 | [1] |

| 4 | 2,4-Diaryl-3H-benzo[b][2][3]diazepine | L2 | 1 | Toluene | 50 | 30 | 48 | 95 | 97 | [1] |

Ligand Structures:

-

L1: A chiral pyridine-aminophosphine ligand based on a 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffold with diphenylphosphine substitution on the amine.

-

L2: A similar scaffold to L1, but with di(o-tolyl)phosphine substitution on the amine.

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Olefins:

-

Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and the chiral pyridine-aminophosphine ligand (2.2 mol%) in the desired solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.

-

Reaction Setup: The substrate (1.0 mmol) is added to a high-pressure autoclave. The catalyst solution is then transferred to the autoclave.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature for the indicated time.

-

Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[1]

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Imines:

-

Catalyst Preparation: A similar procedure to the olefin hydrogenation is followed for the in-situ preparation of the iridium catalyst.

-

Reaction Setup: The imine substrate (1.0 mmol) and the catalyst solution are placed in a high-pressure autoclave inside a glovebox.

-

Hydrogenation: The autoclave is charged with hydrogen gas to the desired pressure (e.g., 50 atm) and the reaction is stirred at the specified temperature and time.

-

Work-up and Analysis: The reaction mixture is concentrated, and the conversion and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[1]

Experimental Workflow

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Nickel-Catalyzed Reductive Coupling Reactions with 2,2'-Bipyridine Ligands

2,2'-Bipyridine ligands are fundamental in nickel-catalyzed reductive coupling reactions. Their strong chelation to the nickel center stabilizes the active catalytic species and facilitates key steps in the catalytic cycle. Chiral versions of these ligands have enabled highly enantioselective transformations.

Quantitative Data Summary

Enantioselective Reductive Addition of Aryl Halides to Aldehydes

| Entry | Aryl Halide | Aldehyde | Ligand | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-Iodoanisole | Benzaldehyde | SBpy | 5 | Zn | DMA | 25 | 12 | 95 | 96 | [4] |

| 2 | 1-Iodonaphthalene | 2-Naphthaldehyde | SBpy | 5 | Zn | DMA | 25 | 12 | 92 | 94 | [4] |

| 3 | 3-Bromopyridine | 4-Chlorobenzaldehyde | SBpy | 5 | Zn | DMA | 25 | 24 | 85 | 91 | [4] |

| 4 | 4-Chlorobenzonitrile | Cyclohexanecarboxaldehyde | SBpy | 5 | Zn | DMA | 50 | 24 | 78 | 88 | [4] |

Ligand Structure:

-

SBpy: A class of chiral 2,2'-bipyridine ligands with a spirobiindane backbone, designed to minimize steric hindrance near the coordination site while providing a tunable chiral pocket.[4]

Homocoupling of 2-Halopyridines

| Entry | 2-Halopyridine | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 50 | 2 | 92 | [2] |

| 2 | 2-Chloropyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 50 | 3 | 85 | [2] |

| 3 | 2-Bromo-5-methylpyridine | NiCl₂·6H₂O (5 mol%) | Zn | DMF | 50 | 2 | 90 | [2] |

Experimental Protocols

General Procedure for Enantioselective Nickel-Catalyzed Reductive Addition:

-

Reaction Setup: In a glovebox, an oven-dried vial is charged with NiI₂ (5 mol%), the chiral SBpy ligand (6 mol%), and the reductant (e.g., zinc dust, 2.0 equiv.). The aryl halide (1.0 equiv.) and the aldehyde (1.2 equiv.) are then added, followed by the solvent (e.g., DMA).

-

Reaction: The vial is sealed and the mixture is stirred at the specified temperature for the indicated time.

-

Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The yield is determined after purification by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[4]

General Procedure for Nickel-Catalyzed Homocoupling of 2-Halopyridines:

-

Reaction Setup: A round-bottom flask is charged with NiCl₂·6H₂O (5 mol%) and DMF. The solution is heated to 40 °C. The 2-halopyridine (1.0 equiv.), anhydrous LiCl (1.0 equiv.), and zinc dust (1.2 equiv.) are added.

-

Initiation: The temperature is raised to 50 °C, and a crystal of iodine and a few drops of acetic acid are added to initiate the reaction.

-

Reaction: The reaction is stirred at 50 °C for the specified time.

-

Work-up and Analysis: The reaction mixture is cooled, diluted with water, and extracted with an appropriate solvent. The organic layer is dried and concentrated. The yield of the symmetrical 2,2'-bipyridine is determined after purification.[2]

Catalytic Cycle

References

- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Tunable Chiral 2,2'-Bipyridine Ligands: Application to the Enantioselective Nickel-Catalyzed Reductive Arylation of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-bromopyridine with various boronic acids and their derivatives. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The coupling of 2-bromopyridine is of particular interest as the resulting 2-arylpyridine scaffold is a key structural element in numerous biologically active molecules.

Introduction to Suzuki-Miyaura Coupling of 2-Bromopyridine

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[1][2] In the case of 2-bromopyridine, the reaction facilitates the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring.

While the reaction is broadly applicable, the successful coupling of 2-bromopyridine can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst, thereby inhibiting its catalytic activity. However, a variety of catalytic systems and reaction conditions have been developed to overcome these challenges, offering efficient pathways to the desired 2-arylpyridine products.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 2-bromopyridine with different arylboronic acids, highlighting the diversity of catalysts, ligands, bases, and solvents that can be employed.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |

| Pd/C (5) | None | K₂CO₃ (2) | H₂O/Isopropanol | 80 | 0.5-2 | Phenylboronic acid | 95 | [3] |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | Toluene | 100 | 1 | Phenylboronic acid | High | [4] |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | Phenylboronic acid | 98 | [5] |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Phenylboronic acid | 92 | [6] |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 12 | Phenylboronic acid | 94 | [7] |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 95% EtOH | Reflux | 1 | 4-Methylphenylboronic acid | 91 | [8] |

| Pd₂(dba)₃ (2-3) | Phosphite or Phosphine Oxide (6-9) | KF (3) | Dioxane | 100 | 12-18 | Various arylboronic acids | 63-91 | [5] |

Experimental Protocols

Two detailed protocols are provided below, representing a ligand-free approach and a ligand-based method for the Suzuki-Miyaura coupling of 2-bromopyridine.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a procedure utilizing a heterogeneous palladium on carbon (Pd/C) catalyst in an aqueous solvent system.[3][9] This method offers advantages in terms of simplicity, cost-effectiveness, and environmental friendliness.

Materials:

-

2-Bromopyridine

-

Arylboronic acid

-

10% Palladium on carbon (Pd/C)

-

Potassium carbonate (K₂CO₃)

-

Isopropanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add 10% Pd/C (0.05 mmol, 5 mol%).

-

To this mixture, add a 1:1 solution of isopropanol and deionized water (5 mL).

-

The reaction mixture is stirred vigorously and heated to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylpyridine.

Protocol 2: Suzuki-Miyaura Coupling Using a Phosphine Ligand

This protocol describes a general procedure using a palladium precursor with a phosphine ligand, which is often necessary for more challenging substrates or to achieve higher yields and reaction rates.[5]

Materials:

-

2-Bromopyridine

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (2 mL).

-

Add the catalyst solution to the Schlenk tube containing the reagents.

-

Add additional anhydrous 1,4-dioxane to bring the total solvent volume to 5 mL.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the pure 2-arylpyridine product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]

- 9. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and permeability.[1][3] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[4] This document provides an overview of key applications, quantitative data on representative compounds, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.

Anticancer Applications

Pyridine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] They have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2), and to induce apoptosis through modulation of signaling pathways like p53 and JNK.[6]

Quantitative Data: Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 8e | VEGFR-2 Inhibition | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |

| Compound 8n | VEGFR-2 Inhibition | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 |

| Compound 28 | EGFR Inhibition | MCF-7 (Breast) | 3.42 | - | - |

| Compound 28 | EGFR Inhibition | A549 (Lung) | 5.97 | - | - |

| Compound 30 | VEGFR-2 Inhibition | HCT-116 (Colon) | 15.4 | Sorafenib | 9.30 |

| Compound 30 | VEGFR-2 Inhibition | HepG2 (Liver) | 9.8 | Sorafenib | 7.40 |

| Compound 31 | VEGFR-2 Inhibition | HepG2 (Liver) | 21.00 | - | - |

| Compound 31 | VEGFR-2 Inhibition | MCF-7 (Breast) | 26.10 | - | - |

| Thiazolyl Pyridine 8e | EGFR Inhibition | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Test pyridine derivatives and reference drug (e.g., Doxorubicin)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives and the reference drug in culture medium. After overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways